Superior In Vivo Efficacy in TB Relapse Prevention vs. Rapamycin
In a murine tuberculosis (TB) model, the addition of CC214-2 to the first-line RHZE regimen significantly reduced the proportion of C3HeB/FeJ mice that relapsed compared to RHZE alone (P = 0.0038) [1]. In direct comparison, the addition of rapamycin was associated with significantly more relapses than the addition of CC214-2 in both C3HeB/FeJ (P = 0.0253) and BALB/c (P = 0.0022) mice [2]. Furthermore, rapamycin had a deleterious effect, increasing relapse in BALB/c mice compared to RHZE only (P = 0.0142), and reducing survival when added to the BPaL regimen compared to BPaL alone (P < 0.0001) or BPaL plus CC214-2 (P = 0.0008) [3].
| Evidence Dimension | Relapse Proportion (Culture-Positive Lungs) in Murine TB Model |
|---|---|
| Target Compound Data | Significantly reduced relapses (P=0.0038 vs RHZE alone) |
| Comparator Or Baseline | Rapamycin: Increased relapses (P=0.0142 vs RHZE alone) and significantly more relapses vs CC214-2 (P=0.0253 in C3HeB/FeJ, P=0.0022 in BALB/c) |
| Quantified Difference | CC214-2 reduces relapses; rapamycin increases them. |
| Conditions | C3HeB/FeJ and BALB/c mice; adjunct to RHZE or BPaL regimens; 12-week post-treatment follow-up |
Why This Matters
This demonstrates a clear therapeutic advantage for CC214-2 over rapamycin in preventing disease recurrence, a critical endpoint for host-directed TB therapies, directly impacting potential for treatment shortening.
- [1] Tasneen R, et al. Dual mTORC1/mTORC2 Inhibition as a Host-Directed Therapeutic Target in Pathologically Distinct Mouse Models of Tuberculosis. Antimicrob Agents Chemother. 2021;65(7):e00253-21. View Source
- [2] Tasneen R, et al. Dual mTORC1/mTORC2 Inhibition as a Host-Directed Therapeutic Target in Pathologically Distinct Mouse Models of Tuberculosis. Antimicrob Agents Chemother. 2021;65(7):e00253-21. View Source
- [3] Tasneen R, et al. Dual mTORC1/mTORC2 Inhibition as a Host-Directed Therapeutic Target in Pathologically Distinct Mouse Models of Tuberculosis. Antimicrob Agents Chemother. 2021;65(7):e00253-21. View Source
